2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromeno-pyrimidine core, making it a potential candidate for various biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 plays a crucial role in gene expression and is often associated with various types of cancer .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This inhibition can lead to changes in gene expression, potentially slowing the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, which is a key process in the regulation of gene expression . This can lead to downstream effects such as the suppression of oncogenes and the activation of tumor suppressor genes .
Pharmacokinetics
The bioavailability and other pharmacokinetic properties can be influenced by factors such as the compound’s chemical structure and the patient’s metabolism .
Result of Action
The compound’s action results in significant changes in cell morphology and induces apoptosis in a concentration-dependent manner . It also inhibits the migration of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include formamidine acetate, methyl 3-aminothiophene-2-carboxylate, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Chromeno-pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
What sets 2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its combination of functional groups, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-21-13-11-18(12-14-21)26-30-27-23(15-19-7-4-5-10-24(19)35-27)28(31-26)36-17-25(32)29-20-8-6-9-22(16-20)33-2/h4-14,16H,3,15,17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYGZWCYSMJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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